Lixisenatide - 320367-13-3

Lixisenatide

Catalog Number: EVT-242339
CAS Number: 320367-13-3
Molecular Formula: C215H347N61O65S
Molecular Weight: 4858 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lixisenatide is a synthetic analog of Glucagon-like peptide-1 (GLP-1), a naturally occurring incretin hormone. [] It acts as a Glucagon-like peptide-1 receptor agonist (GLP-1 RA). [, , , , , , , , , , , ] Lixisenatide is used in scientific research to investigate its potential effects on glucose metabolism, insulin secretion, pancreatic beta-cell function, and other physiological processes. Its unique characteristics, including its short half-life and pronounced effects on postprandial glucose control, make it a valuable tool in various research areas.

Overview

Lixisenatide is a synthetic peptide analog of exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily in the management of type 2 diabetes mellitus. It is designed to enhance glucose-dependent insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby contributing to improved glycemic control. Lixisenatide is marketed under the brand name Adlyxin and is administered via subcutaneous injection.

Source and Classification

Lixisenatide is derived from the exendin-4 hormone, which is originally isolated from the saliva of the Gila monster (Heloderma suspectum). It belongs to a class of medications known as GLP-1 receptor agonists, which are instrumental in treating type 2 diabetes by mimicking the effects of incretin hormones that regulate insulin secretion in response to meals.

Synthesis Analysis

The synthesis of lixisenatide involves complex methodologies primarily based on solid-phase peptide synthesis (SPPS).

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where amino acids are sequentially added to a solid resin support. The process includes:
    • Deprotection: Removal of the Fmoc group using a solution of piperidine in dimethylformamide.
    • Coupling: Amino acids are coupled to the growing peptide chain using coupling reagents like HCTU or COMU.
    • Cleavage: The synthesized peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), thioanisole, and other agents to yield crude lixisenatide .
  2. Fragment Condensation: An alternative method involves fragment condensation, where shorter peptide fragments are synthesized separately and then combined to form the complete lixisenatide molecule. This approach can help improve yield and purity by minimizing degradation during synthesis .
Molecular Structure Analysis

Lixisenatide consists of 44 amino acids with a specific sequence that allows it to effectively bind to GLP-1 receptors.

Structure and Data

  • Amino Acid Sequence: The sequence includes several critical residues that enhance its biological activity, including lysine residues at the C-terminal end.
  • Molecular Formula: C174_{174}H264_{264}N44_{44}O51_{51}S
  • Molecular Weight: Approximately 4,000 Da.

The structural integrity of lixisenatide is crucial for its function as an agonist at GLP-1 receptors.

Chemical Reactions Analysis

Lixisenatide undergoes various chemical reactions during its synthesis and upon administration in the body.

Reactions and Technical Details

  1. Peptide Bond Formation: The primary reaction during synthesis involves forming peptide bonds between amino acids through condensation reactions facilitated by coupling agents.
  2. Degradation Pathways: In vivo, lixisenatide can be subject to enzymatic degradation by peptidases, which may affect its therapeutic efficacy and half-life.
Mechanism of Action

Lixisenatide acts as a GLP-1 receptor agonist, mimicking the action of endogenous GLP-1.

Process and Data

  1. Receptor Activation: Upon administration, lixisenatide binds to GLP-1 receptors on pancreatic beta cells, stimulating insulin secretion in response to elevated blood glucose levels.
  2. Inhibition of Glucagon: It also inhibits glucagon release from alpha cells in the pancreas, further aiding in glucose management.
  3. Gastric Emptying Delay: By slowing gastric emptying, lixisenatide reduces postprandial glucose spikes .
Physical and Chemical Properties Analysis

Lixisenatide exhibits several notable physical and chemical properties relevant for its pharmaceutical application.

Physical Properties

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Soluble in water; formulations typically include excipients like glycerol for stability.

Chemical Properties

  • Stability: Sensitive to heat and light; requires storage under controlled conditions.
  • pH Stability Range: Effective within a physiological pH range.
Applications

Lixisenatide is primarily used in clinical settings for managing type 2 diabetes mellitus.

Scientific Uses

  1. Diabetes Management: Administered as part of a comprehensive treatment plan for patients with inadequate glycemic control on other medications.
  2. Research Applications: Studies investigating modifications of lixisenatide analogs aim to enhance pharmacokinetics and therapeutic effects .
Introduction to Lixisenatide

Historical Development and Approval Timeline

The development of lixisenatide (initially coded ZP-10 or AVE0010) originated from research into exendin-4, a naturally occurring peptide in the Gila monster (Heloderma suspectum) with structural similarity to human GLP-1. Zealand Pharma scientists engineered lixisenatide as a modified derivative of exendin-4, strategically removing the proline at position 38 and adding a C-terminal hexalysine extension. This modification conferred DPP-4 resistance while preserving GLP-1 receptor affinity [3] [7]. Preclinical studies demonstrated potent insulinotropic effects and significant postprandial glucose-lowering capabilities, prompting advancement to clinical trials [2].

The clinical development program, known as the GetGoal trial series, encompassed over a dozen Phase II and III studies evaluating lixisenatide across diverse treatment scenarios: monotherapy, combination therapy with oral antidiabetic agents (metformin, sulfonylureas, thiazolidinediones), and add-on therapy to basal insulin. These multinational trials collectively enrolled thousands of participants and established the efficacy and safety profile necessary for regulatory submission [2]. The European Medicines Agency granted marketing authorization for lixisenatide under the brand name Lyxumia® on February 1, 2013 [9]. In the United States, regulatory approval encountered delays when the FDA requested additional cardiovascular outcomes data. Sanofi subsequently conducted the ELIXA trial (Evaluation of LIXisenatide in Acute Coronary Syndrome), which demonstrated cardiovascular safety in high-risk patients. This allowed for eventual FDA approval of Adlyxin® on July 27, 2016 [1] [3].

Table 1: Key Milestones in Lixisenatide Development and Approval

YearMilestoneDetails
2003Discovery and LicensingZealand Pharma synthesizes lixisenatide; licenses to Sanofi for development [7]
2010Combination Therapy InitiationSanofi extends license to develop fixed-ratio combination with insulin glargine [9]
2013 (Feb)European ApprovalEMA approves Lyxumia® for type 2 diabetes [9]
2015Phase III CompletionELIXA cardiovascular outcomes trial meets safety endpoint [3]
2016 (Jul)U.S. ApprovalFDA approves Adlyxin® (lixisenatide) injection [1] [3]
2016 (Nov)Combination Product ApprovalFDA approves Soliqua® 100/33 (insulin glargine/lixisenatide) [6] [9]

Classification Within the GLP-1 Receptor Agonist Class

GLP-1 receptor agonists are broadly categorized by their duration of action and molecular structure. Lixisenatide belongs to the short-acting, exendin-4-based agonists, contrasting with long-acting human GLP-1 analogs like liraglutide or semaglutide. Its molecular structure features 44 amino acids and shares approximately 50% homology with native human GLP-1 [2] [7]. Pharmacokinetically, lixisenatide exhibits a plasma half-life of approximately 3 hours, necessitating once-daily administration. Despite this relatively short half-life, its binding kinetics to the GLP-1 receptor support sustained pharmacodynamic effects throughout the day [7] [8].

A defining characteristic of lixisenatide is its pronounced effect on gastric emptying. Unlike long-acting GLP-1 receptor agonists (e.g., liraglutide, dulaglutide), which exhibit tachyphylaxis in gastric motility effects, lixisenatide consistently delays gastric emptying without developing tolerance. This mechanism underpins its potent activity against postprandial glucose excursions [2] [8]. Comparative studies reveal that short-acting agonists like lixisenatide reduce postprandial hyperglycemia by 35–50%, whereas long-acting agents primarily target fasting glucose [2] [4].

Clinically, lixisenatide occupies a specialized niche within the GLP-1 agonist class. It is positioned as a prandial glucose regulator, particularly suitable for patients with predominant postprandial hyperglycemia despite controlled fasting glucose. Its efficacy profile complements basal insulin therapy, which primarily addresses fasting hyperglycemia—a synergy formalized in the fixed-ratio combination product Soliqua® (insulin glargine/lixisenatide) [6] [9]. Notably, lixisenatide has been discontinued in some markets as newer multi-receptor agonists emerge, though it retains relevance in personalized treatment approaches targeting postprandial dynamics [4] [8].

Table 2: Classification of Lixisenatide Relative to Other GLP-1 Receptor Agonists

ParameterLixisenatideExenatide (BID)LiraglutideDulaglutide
Molecular BackboneExendin-4 derivativeExendin-4Human GLP-1 analogHuman GLP-1 analog
Half-Life~3 hours2–5 hours~13 hours~5 days
AdministrationOnce dailyTwice dailyOnce dailyOnce weekly
Primary Glucose EffectPostprandial dominantPostprandial dominantFasting dominantFasting dominant
Gastric EmptyingSustained inhibitionSustained inhibitionTransient inhibitionMinimal effect
Weight ReductionModerate (1–3 kg)Moderate (1–5 kg)Significant (2–5 kg)Significant (2–5 kg)

Data synthesized from [2] [4] [8]

Role in the Evolution of Incretin-Based Therapies

Lixisenatide emerged during a transformative period in diabetes therapeutics, coinciding with the elucidation of the incretin effect and its impairment in type 2 diabetes. The incretin effect—whereby oral glucose elicits greater insulin secretion than intravenous glucose—is predominantly mediated by GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). In type 2 diabetes, the β-cell response to GIP is markedly diminished, whereas responsiveness to GLP-1 is partially preserved. This pathophysiology provided the rationale for GLP-1-based therapies [5] [8].

As a GLP-1 receptor agonist, lixisenatide addresses two key limitations of native GLP-1: DPP-4 susceptibility and transient activity. By resisting enzymatic degradation, lixisenatide provides sustained receptor activation at pharmacological levels (~10-fold above physiological GLP-1 concentrations) [2] [5]. This contrasts with DPP-4 inhibitors, which elevate endogenous GLP-1 levels by only 2–3-fold and exert more modest glucose-lowering effects. Clinical trials within the GetGoal program demonstrated lixisenatide’s ability to reduce HbA1c by 0.5–1.0% while specifically attenuating postprandial glucose spikes [2].

Lixisenatide significantly influenced treatment strategies through its synergistic combination with basal insulin. The fixed-ratio product Soliqua® 100/33 (insulin glargine/lixisenatide) received FDA approval in November 2016, representing a novel approach to addressing dual defects in glucose homeostasis: fasting hyperglycemia (via insulin glargine) and prandial excursions (via lixisenatide) [6] [9]. This combination demonstrated superior HbA1c reductions compared to either component alone while mitigating weight gain typically associated with insulin therapy [9].

Regionally, lixisenatide played a specialized role in East Asian populations, where diabetes often presents with impaired early-phase insulin secretion rather than obesity-driven insulin resistance. Japanese studies highlighted its efficacy in this phenotype, particularly when postprandial hyperglycemia predominates [8]. Additionally, preclinical research revealed unexpected neuroprotective properties, with studies in transgenic Alzheimer’s disease models showing reduced amyloid plaque burden and improved synaptic plasticity—though these indications remain exploratory [3].

Properties

CAS Number

320367-13-3

Product Name

Lixisenatide

IUPAC Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C215H347N61O65S

Molecular Weight

4858 g/mol

InChI

InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)

InChI Key

XVVOERDUTLJJHN-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Solubility

soluble in water to 100 mg/mL

Synonyms

Adlyxin
AQVE-10010
AVE 0010
AVE 010
AVE-0010
AVE-010
AVE0010
DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide
Lixisenatide
Lyxumia
ZP 10
ZP-10
ZP10A peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.